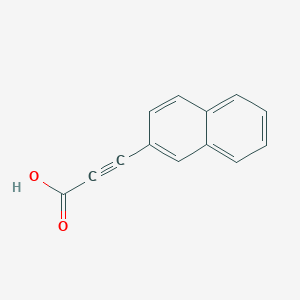

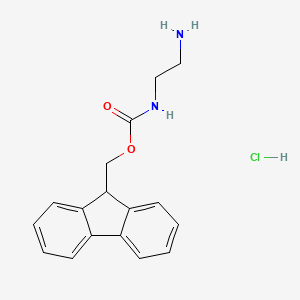

![molecular formula C13H10O2 B1334810 2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde CAS No. 400744-38-9](/img/structure/B1334810.png)

2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde

Vue d'ensemble

Description

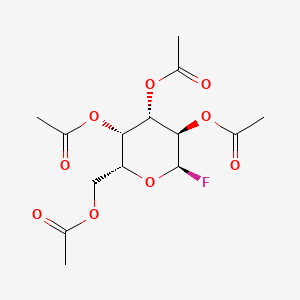

2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the formula C12H10O. It is also known by additional names such as [1,1’-biphenyl]-2-ol, o-phenylphenol, 2-hydroxybiphenyl, 2-biphenylol, 2-phenylphenol, o-hydroxybiphenyl, and 1-hydroxy-2-phenylbenzene . It is a derivative of biphenyl compounds, which are fundamental backbones in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .

Molecular Structure Analysis

The molecular structure of 2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde is characterized by a biphenyl backbone with a hydroxy group attached to one of the phenyl rings . The IUPAC Standard InChI for this compound is InChI=1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H .Physical And Chemical Properties Analysis

2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde has a molar mass of 170.211 . It has several thermophysical properties, including triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure, critical density, density as a function of temperature and pressure, enthalpy of phase transition, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, viscosity, thermal conductivity, and enthalpy of formation .Applications De Recherche Scientifique

Synthesis and Characterization

- 2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde and its derivatives are frequently used in the synthesis of various compounds. For instance, derivatives like Schiff Bases and their metal complexes have been extensively studied. These compounds are critical precursors in creating commercially useful compounds due to their highly functionalized aromatic rings (Maher, 2018).

- The compound has been utilized for creating fluorescent chemosensors, benefiting from its structure, which provides donor and acceptor sites facilitating intramolecular charge transfer processes. This property makes it valuable in the development of new fluorescence probes (Chu et al., 2019).

Applications in Biological Systems

- Beyond chemical synthesis, 2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde derivatives have shown potential in biological applications. For example, some derivatives exhibit remarkable antimicrobial activity against different classes of bacteria and fungi, highlighting their relevance in medicinal chemistry (El Azab et al., 2014).

- Moreover, these compounds can be used in cell-culture studies, as demonstrated by the development of probes for detecting homocysteine in living cells, indicating their utility in biological research and diagnostics (Chu et al., 2019).

Molecular Structure Studies

- The compound's structure has been a subject of interest, with studies focusing on its crystal structure, spectroscopic properties, and Density Functional Theory (DFT) analyses. These investigations help understand the compound's physical and chemical properties, which are crucial for its applications in various fields (Chen, 2016).

Catalytic and Synthetic Applications

- In catalysis, derivatives of 2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde have been used in the synthesis of complex molecules. These derivatives, when reacted with specific reagents, form complexes that exhibit high catalytic activity. This application is particularly noteworthy in facilitating reactions like the Suzuki reaction, which is significant in organic synthesis (Potkin et al., 2014).

Photocatalysis and Photochemistry

- The photocatalytic properties of 2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde derivatives are also of interest. Their ability to undergo photochemically-mediated cyclizations has been explored, which can lead to the synthesis of various complex organic structures. This aspect is vital for understanding light-driven chemical processes and for applications in developing photoresponsive materials (Ntsimango et al., 2021).

Orientations Futures

Biphenyl compounds, including 2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde, have been a fundamental backbone in synthetic organic chemistry and natural products for many decades. They are omnipresent in medicinally active compounds, marketed drugs, and natural products . Therefore, the future directions of research on 2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde could involve exploring its potential applications in medicinal chemistry and drug development.

Mécanisme D'action

Target of Action

Mode of Action

Based on the structural similarity to 2’-hydroxy-1,1’-biphenyl-2-sulfinic acid, it can be hypothesized that it might interact with its target enzyme to bring about a change in its function .

Biochemical Pathways

It’s structurally similar compound, 2’-hydroxy-1,1’-biphenyl-2-sulfinic acid, is known to be involved in the degradation of lignin-derived aromatic compounds .

Pharmacokinetics

The structurally similar compound, 2’-hydroxy-1,1’-biphenyl-2-sulfinic acid, has been found to have unknown absorption, distribution, metabolism, and excretion properties .

Propriétés

IUPAC Name |

4-(2-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBVZTOUPUKBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401948 | |

| Record name | 2-(4-FORMYLPHENYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Formylphenyl)phenol | |

CAS RN |

400744-38-9 | |

| Record name | 2-(4-FORMYLPHENYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

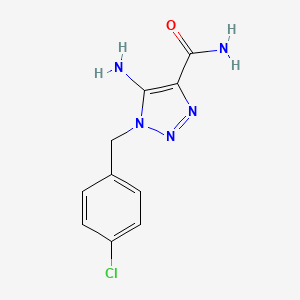

![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)

![5-Methoxybenzo[d]thiazole-2-thiol](/img/structure/B1334758.png)